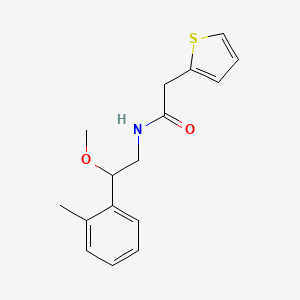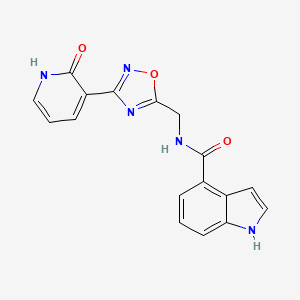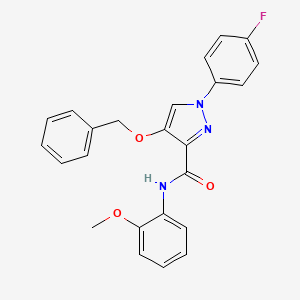
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole-based inhibitor that has been shown to have promising results in scientific research.
Applications De Recherche Scientifique
Structure-Activity Relationships and Pharmacokinetics
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is related to a class of imidazole 5-lipoxygenase inhibitors. In a study focusing on structure-activity relationships (SARs) and pharmacokinetics, researchers found that by modulating the lipophilicity of similar compounds, they were able to enhance bioavailability and reduce side effects such as cataract formation observed in rats. The modifications led to a compound with improved metabolic stability, fewer in vivo metabolites, and a better toxicological profile, making it a more practical lead for orally active 5-lipoxygenase inhibitors (Mano et al., 2004).
Synthesis and Radiotracer Potential
Another study demonstrated the feasibility of synthesizing radiolabeled compounds for positron emission tomography (PET) imaging, specifically targeting CB1 cannabinoid receptors. The research involved nucleophilic displacement of bromide in a pyrazole ring with fluorine-18, resulting in compounds with potential as PET radiotracers for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Fluorescent Probes for Sensing Applications
In the field of sensing, compounds related to this compound have been applied in the development of fluorescent probes. These probes are sensitive to pH changes and can selectively sense metal cations like magnesium and zinc, thanks to the high acidity of the fluorophenol moiety, which contributes to their sensitivity and selectivity (Tanaka et al., 2001).
Herbicidal Activity
A related area of research explored the herbicidal activity of pyrazole-4-carboxamide derivatives. The study found that the substituent at the 3-position of the pyrazole ring significantly influences herbicidal activity. Compounds with a benzyloxy group, especially those substituted with electron-withdrawing groups, exhibited potent bleaching activity. This research highlights the potential agricultural applications of these compounds as herbicides (Ohno et al., 2004).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-21-10-6-5-9-20(21)26-24(29)23-22(31-16-17-7-3-2-4-8-17)15-28(27-23)19-13-11-18(25)12-14-19/h2-15H,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMZQOHSMYJGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

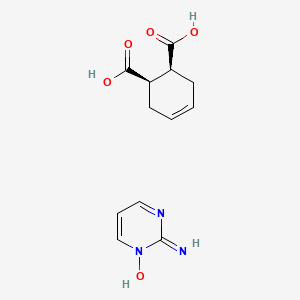
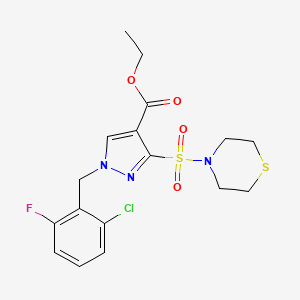
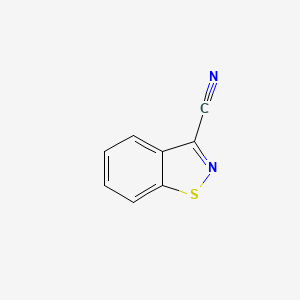
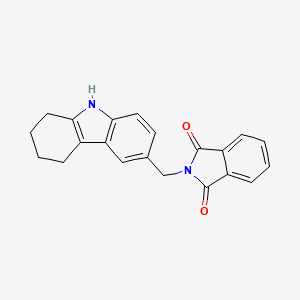



![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
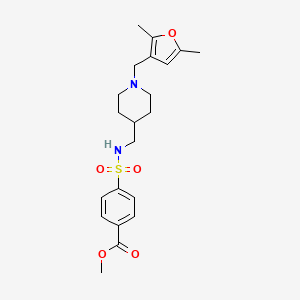
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)
